molecular formula C8H15NS B1283944 1-Thia-4-azaspiro[4.5]decane CAS No. 177-07-1

1-Thia-4-azaspiro[4.5]decane

Cat. No.: B1283944
CAS No.: 177-07-1
M. Wt: 157.28 g/mol
InChI Key: DEFXLTDEFZBBPO-UHFFFAOYSA-N
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Description

1-Thia-4-azaspiro[45]decane is a heterocyclic compound characterized by a spirocyclic structure that incorporates both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thia-4-azaspiro[4.5]decane can be synthesized via a one-pot three-component reaction. This involves the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone, aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene . The reaction typically proceeds under reflux conditions, leading to the formation of the desired spirocyclic compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the one-pot synthesis approach suggests potential for industrial application. Optimization of reaction conditions, such as temperature, solvent choice, and reactant ratios, can enhance yield and efficiency for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Thia-4-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or sulfur sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-Thia-4-azaspiro[4.5]decane has shown promise in several scientific research areas:

Comparison with Similar Compounds

    Thiazolopyrimidine: Shares a similar sulfur and nitrogen-containing ring structure but differs in the arrangement of atoms and ring fusion.

    1,3,4-Thiadiazole: Contains a sulfur and nitrogen heterocycle but lacks the spirocyclic structure.

Uniqueness: 1-Thia-4-azaspiro[4.5]decane’s spirocyclic structure distinguishes it from other sulfur and nitrogen-containing heterocycles. This unique arrangement imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-thia-4-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NS/c1-2-4-8(5-3-1)9-6-7-10-8/h9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFXLTDEFZBBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70556746
Record name 1-Thia-4-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177-07-1
Record name 1-Thia-4-azaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70556746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What biological activities have been investigated for 1-Thia-4-azaspiro[4.5]decane derivatives?

A1: Research has primarily focused on the anticancer potential of this compound derivatives. Specifically, these compounds have demonstrated moderate to high inhibitory activity against various cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) []. Additionally, certain derivatives have shown promise as activator protein-1 (AP-1) inhibitors []. AP-1 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis, making it a potential target for cancer therapy.

Q2: How do this compound derivatives inhibit AP-1 activity?

A2: Studies suggest that these derivatives function as nonpeptidic small-molecule AP-1 inhibitors []. They are believed to bind to AP-1, preventing its interaction with DNA and subsequent transactivation activity []. This inhibition disrupts downstream signaling pathways regulated by AP-1, ultimately impacting cellular processes like proliferation and survival.

Q3: Has the structure of this compound been confirmed experimentally?

A3: Yes, the crystal structure of methyl (R)-4-(o-chlorobenzoyl)-1-thia-4-azaspiro[4.5]decane-3-carboxylate, a specific derivative, has been determined using X-ray crystallography []. This structural information provides valuable insights for understanding the molecule's interactions with biological targets and for designing new derivatives with improved activity.

Q4: What modifications have been made to the this compound scaffold, and how do these impact biological activity?

A4: Researchers have explored various modifications to the core scaffold, including the introduction of thiazolopyrimidine and 1,3,4-thiadiazole rings []. Additionally, glycosylation reactions have been employed to synthesize thioglycoside derivatives []. These structural modifications influence the compounds' anticancer activity, likely by altering their physicochemical properties, target binding affinity, and cellular uptake.

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